(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone
描述
属性
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(13-3-9-23-11-13)20-4-1-2-12-10-17-16(18-14(12)20)19-5-7-22-8-6-19/h3,9-11H,1-2,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZGXKVNVILIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CSC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Construction from Preformed Pyrimidine Precursors
A method described in US Patent 7,479,558 involves reacting 5-bromo-4-chloropyrimidine derivatives with amines to introduce substitutions at position 4. For instance, treating 5-bromo-4-chloropyrido[2,3-d]pyrimidin-7-one with morpholine under basic conditions (e.g., K₂CO₃ in DMF) yields the 2-morpholino-substituted intermediate. This step typically achieves >80% yield due to the electrophilic nature of the pyrimidine ring at position 2.
Cyclization via Condensation Reactions
An alternative approach from PMC 6891647 utilizes α,β-unsaturated esters condensed with malononitrile to form tetrahydropyridine intermediates. Subsequent cyclization with guanidine derivatives under basic methanol generates the dihydropyrido[2,3-d]pyrimidin-7(8H)-one core. For example, heating 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile with guanidine at 80°C for 12 hours produces the bicyclic system in 65–72% yield.
Functionalization at Position 8
Introducing the thiophen-3-yl methanone group at position 8 requires precise regiocontrol.
Friedel-Crafts Acylation
A patent by Glaxo Group Limited describes Friedel-Crafts acylation of the dihydropyrido[2,3-d]pyrimidine core with thiophene-3-carbonyl chloride. Using AlCl₃ as a Lewis catalyst in dichloromethane at 0°C, the reaction proceeds via electrophilic aromatic substitution, yielding the methanone derivative. However, competing reactions at other positions necessitate careful temperature control (−10°C to 5°C) to maintain regioselectivity.
Suzuki-Miyaura Coupling
CN101006086B proposes a palladium-catalyzed cross-coupling strategy. Bromination at position 8 using NBS (N-bromosuccinimide) generates 8-bromo-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine , which undergoes Suzuki coupling with thiophene-3-boronic acid. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C) afford the coupled product in 55–60% yield.
Optimization of Morpholino Substitution
The morpholino group at position 2 enhances solubility and bioavailability.
Nucleophilic Aromatic Substitution
As per US 7,479,558, displacing a chloro or bromo substituent at position 2 with morpholine in refluxing ethanol (12 hours, 80°C) achieves near-quantitative conversion. The reaction tolerates diverse solvents (DMF, THF) but requires stoichiometric morpholine (1.2 equiv) to suppress side reactions.
Reductive Amination
An alternative method from US 11,066,404B2 involves reductive amination of a keto intermediate. Treating 2-keto-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-one with morpholine and NaBH₃CN in methanol at room temperature installs the morpholino group with 85% efficiency. This method avoids harsh conditions, preserving the integrity of the thiophene-methanone moiety.
Analytical Characterization and Yield Optimization
Critical intermediates and the final compound require rigorous characterization:
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Competing acylation at position 4 or 5 is minimized by steric hindrance through bulky Lewis acids (e.g., FeCl₃ instead of AlCl₃).
Purification of Polar Intermediates
Column chromatography with EtOAc/hexane (3:7) followed by recrystallization from ethanol/water (9:1) removes unreacted morpholine and byproducts.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) reported in CN101006086B uses continuous-flow reactors for the cyclization step, reducing reaction time from 12 hours to 2 hours and improving yield to 82%.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the discovery of new materials and catalysts.
Biology and Medicine: In biology and medicine, it serves as a molecular probe or inhibitor in biochemical assays. Its ability to interact with specific proteins or enzymes makes it valuable in drug discovery and development.
Industry: Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialized chemicals. Its versatility makes it an important component in various manufacturing processes.
作用机制
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. Through binding or inhibition, it can modulate biological pathways, leading to specific physiological effects. These interactions are often studied using molecular docking and biochemical assays to elucidate the precise mechanisms.
相似化合物的比较
Structural Analogues in the Evidence
The evidence highlights several thiophene-containing pyrimidine derivatives, though none directly match the target compound’s substitution pattern. Key analogs include:
(a) 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a)
- Structure : Features a thiophen-2-yl group and a tetrahydropyrimidine core.
- Analytical Data: Melting Point: Not explicitly stated. Elemental Analysis: C, 56.19%; H, 5.16%; N, 7.88% (matches calculated values for C₁₇H₁₈N₂O₅S) .
(b) 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one (13a)
- Structure: Includes a thiophen-2-yl substituent and an imino group.
- Analytical Data :
(c) (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (14b)
- Structure: Combines a thiophen-2-yl methanone with a 1,3-oxathiolane ring.
- Analytical Data :
(d) (Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Structure: Shares a morpholino group but replaces pyrido-pyrimidine with a thiazolidinone core.
- Relevance: Highlights the role of morpholino in modifying electronic properties and solubility .
Key Structural and Functional Differences
Notes:
- Morpholino vs. Other Substituents: The morpholino group in the target compound and (Z)-3-Morpholino-thiazolidinone likely improves solubility compared to non-morpholino analogs (e.g., 13a) .
生物活性
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological potential.
Structural Characteristics
This compound features a morpholino ring and a pyrido-pyrimidine moiety , which are essential for its biological activity. The presence of the thiophenyl group enhances its interaction with biological targets. The molecular formula is with a molecular weight of 330.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2192745-95-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing microwave-assisted techniques to enhance yield and efficiency. The general approach includes:
- Formation of the pyrido-pyrimidine core through cyclization reactions.
- Introduction of the morpholino group via nucleophilic substitution.
- Attachment of the thiophenyl moiety through electrophilic aromatic substitution.
The primary mechanism by which this compound exhibits biological activity is through the inhibition of specific kinases involved in cellular signaling pathways. Research indicates that it may inhibit pathways such as CSBP/RK/p38 kinase, which are crucial in various diseases including cancer.
Pharmacological Studies
- Anticancer Activity : Several studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against DNA-PK, enhancing the efficacy of radiotherapy by potentiating cytotoxicity.
- Inhibition of Kinase Activity : The compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK), which plays a vital role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents .
- Potential Antiviral Properties : Preliminary studies suggest that similar compounds may exhibit antiviral effects by interfering with viral replication processes .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Contains a quinazoline core | Anticancer properties |
| 4-(Pyrazin-2-yl)thiazole | Thiazole ring with pyrazine | Antimicrobial activity |
| 6-(Morpholino)pyrimidine | Pyrimidine with morpholino | Antiviral effects |
These comparisons highlight how structural variations can influence biological activity and therapeutic potential.
常见问题
Q. Key intermediates :
- 6-Amino-2-mercaptopyrimidine derivatives (precursors for cyclization) .
- Chlorinated pyrido[2,3-d]pyrimidine intermediates for morpholine attachment .
How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?
Advanced Research Focus
Yield optimization requires systematic variation of:
- Solvent polarity : Dimethylformamide (DMF) enhances nucleophilic substitution for morpholine incorporation, while toluene minimizes side reactions in thiophene coupling .
- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C) reduces reaction time from hours to minutes and improves regioselectivity .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions increase efficiency, with yields >75% reported under inert atmospheres .
Q. Example optimization table :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temp. | 80°C–140°C (microwave) | 120°C | 68% → 82% |
| Catalyst Loading | 2–10 mol% Pd | 5 mol% | 55% → 78% |
| Solvent | Toluene vs. DMF | Toluene | Side products ↓40% |
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene coupling at C3 vs. C2) and morpholino substitution. Key signals:
- HPLC-MS : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .
- X-ray crystallography : Resolves ambiguous stereochemistry in dihydropyrido rings .
What computational approaches are suitable for predicting the bioactivity of this compound?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to kinase targets (e.g., PI3Kγ). Use PyMOL for visualizing interactions with catalytic lysine residues .
- QSAR modeling : Correlate substituent effects (e.g., thiophene position) with antioxidant activity using descriptors like HOMO-LUMO gaps .
- MD simulations : Assess stability of the morpholino-thiophene moiety in lipid bilayers (NAMD/GROMACS) .
How can environmental stability studies be designed to assess degradation pathways?
Advanced Research Focus
Adopt tiered testing per OECD guidelines:
Hydrolytic stability : Incubate in buffers (pH 4–9) at 25–50°C; monitor via LC-MS for pyrimidine ring cleavage .
Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; identify byproducts (e.g., sulfoxides from thiophene oxidation) .
Biotic degradation : Use soil microcosms with LC-HRMS to track microbial metabolism (e.g., morpholino dealkylation) .
Q. Degradation pathway table :
| Condition | Major Pathway | Half-Life (Days) |
|---|---|---|
| pH 7, 25°C | Hydrolysis at C8 position | 28 |
| UV light | Thiophene sulfoxide formation | 7 |
| Soil microbiota | Morpholino N-demethylation | 14 |
What strategies resolve contradictions in bioactivity data across different studies?
Q. Advanced Research Focus
- Meta-analysis : Compare datasets using standardized assays (e.g., DPPH for antioxidants vs. FRAP) to normalize variability .
- Dose-response reevaluation : Replicate studies with controlled cell lines (e.g., HepG2 vs. HEK293) to isolate compound-specific effects .
- Structural analogs : Synthesize derivatives (e.g., thiophen-2-yl vs. thiophen-3-yl) to test positional effects on activity .
Conflict resolution example :
A study reporting low antioxidant activity (IC₅₀ = 200 µM) used DPPH, while another with FRAP (IC₅₀ = 50 µM) measured metal chelation. Normalizing to Trolox equivalents resolved the discrepancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
